2-Hexanol

Vue d'ensemble

Description

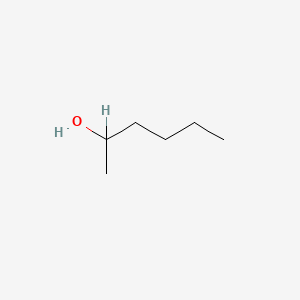

2-Hexanol, also known as hexan-2-ol, is a six-carbon alcohol where the hydroxy group (OH) is located on the second carbon atom. Its chemical formula is C6H14O or C6H13OH. This compound is an isomer of other hexanols and has a chiral center, allowing it to exist as two different enantiomers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Hexanol can be synthesized through the reduction of 2-hexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the hydration of hex-1-ene in the presence of sulfuric acid (H2SO4) as a catalyst .

Industrial Production Methods: Industrially, this compound is produced by the catalytic hydrogenation of hexan-2-one. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: H2 gas, metal catalysts (Pd, Ni).

Substitution: PBr3, thionyl chloride (SOCl2).

Major Products Formed:

Oxidation: 2-Hexanone.

Reduction: Hexane.

Substitution: 2-Bromohexane.

Applications De Recherche Scientifique

Organic Synthesis

2-Hexanol serves as an important intermediate in organic synthesis. It is utilized in the production of various chemicals, including:

- Esters : Used in flavoring and fragrance industries.

- Surfactants : Employed in detergents and emulsifiers due to its surface-active properties.

Pharmaceuticals

In the pharmaceutical sector, this compound is used as a solvent and a starting material for synthesizing active pharmaceutical ingredients (APIs). Its ability to dissolve both polar and non-polar compounds makes it valuable for drug formulation .

Agrochemicals

This compound is utilized in the formulation of pesticides and herbicides. Its role as a solvent enhances the efficacy of active ingredients, improving their stability and effectiveness when applied to crops .

Food Preservation

Recent studies have highlighted the antibacterial properties of hexanol vapors against food-related bacteria. For instance, research demonstrated that hexanol can inhibit the growth of pathogens like Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural preservative in food products .

Case Study 1: Antibacterial Activity

A study published in Foods examined the effects of hexanol vapor on various foodborne bacteria. The results indicated that exposure to hexanol significantly reduced bacterial counts on vegetables, showcasing its potential application in food safety and preservation .

| Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 200 µg/mL |

| Bacillus subtilis | 400 µg/mL |

| Staphylococcus aureus | 800 µg/mL |

Case Study 2: Organic Synthesis

In a study focusing on the synthesis of esters from alcohols, researchers employed this compound as a precursor for producing hexyl acetate, which is widely used in flavoring agents . The reaction conditions optimized for yield and purity demonstrated the effectiveness of this compound in industrial applications.

Environmental Impact and Safety

While this compound has beneficial applications, it is crucial to consider its environmental impact. Studies indicate that long-chain alcohols like this compound are biodegradable and do not exhibit significant toxicity to aquatic life at low concentrations . However, it should be handled with care due to its potential irritant effects on skin and eyes.

Mécanisme D'action

The mechanism of action of 2-Hexanol involves its metabolism to hexane-2,5-dione, which is responsible for its toxicity. The hydroxy group in this compound can undergo various biochemical reactions, including oxidation and conjugation, leading to its excretion from the body .

Comparaison Avec Des Composés Similaires

1-Hexanol: A primary alcohol with the hydroxy group on the first carbon atom.

3-Hexanol: A secondary alcohol with the hydroxy group on the third carbon atom.

2-Methyl-2-pentanol: A branched-chain alcohol with a similar molecular structure.

Uniqueness of 2-Hexanol: this compound’s chiral center allows it to exist as two enantiomers, making it unique compared to its structural isomers. This chirality can lead to different biological activities and interactions with enzymes and receptors .

Activité Biologique

2-Hexanol, a six-carbon straight-chain alcohol, is notable for its various biological activities and interactions within biological systems. This article explores the compound's biological activity, including its metabolic pathways, toxicological effects, and potential applications in different fields.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

It is a colorless liquid with a characteristic odor, soluble in water, and commonly used as a solvent and in the production of various chemicals.

Metabolism and Biotransformation

This compound is primarily metabolized in the liver through oxidation to form 2-hexanone, which can further undergo reductive metabolism. This metabolic pathway establishes an equilibrium between this compound and its ketone counterpart, influencing its biological activity and toxicity profiles .

Table 1: Metabolites of this compound

| Metabolite | Pathway | Excretion Method |

|---|---|---|

| 2-Hexanone | Oxidation | Urine |

| 5-Hydroxy-2-hexanone | Hydroxylation | Urine |

| 2,5-Hexanedione | Further oxidation | Urine |

Acute Toxicity

Studies indicate that this compound exhibits low acute toxicity. The median lethal dose (LD50) in various animal models exceeds 3000 mg/kg, suggesting minimal immediate harmful effects upon exposure . However, dermal exposure can lead to irritation and discomfort.

Chronic Toxicity

Chronic exposure studies have shown that high doses of this compound can lead to significant liver effects, including increased liver weights and peroxisome proliferation in rats . These findings raise concerns about potential long-term health impacts, particularly regarding liver function.

Immunological Effects

Research has demonstrated that this compound can suppress phagocytic activity in monocytes. In vitro studies indicate that it may inhibit immune responses when combined with ethanol, which could contribute to increased susceptibility to infections in heavy drinkers .

Developmental Toxicity

Developmental toxicity studies have shown no significant adverse effects on fetal development at doses up to 191 mg/kg body weight in animal models. This suggests that under controlled exposure conditions, this compound may not pose a significant risk for developmental toxicity .

Case Studies

- Dermal Exposure Study : In a study assessing dermal absorption in rats, only about 5% of the administered dose was absorbed through the skin, indicating low systemic availability following dermal exposure .

- Liver Effects Study : A study involving rats fed diets containing this compound showed increased liver weights and peroxisome numbers at higher concentrations (320 mg/kg), highlighting potential hepatotoxicity with prolonged exposure .

Applications in Industry

This compound is utilized in various industrial applications such as:

- Solvent : Used in paints and coatings due to its effective solvent properties.

- Chemical Intermediate : Serves as a precursor for synthesizing plasticizers and other organic compounds.

Analyse Des Réactions Chimiques

Oxidation Reactions

Secondary alcohols like 2-hexanol oxidize to ketones under controlled conditions. Common oxidizing agents include KMnO₄ (acidic/basic) and CrO₃ (Jones reagent):

Key Data:

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic, 60°C | 2-Hexanone | 85 | |

| CrO₃ | H₂SO₄, 25°C | 2-Hexanone | 92 |

Mechanism : Protonation of the hydroxyl group followed by hydride transfer to the oxidizing agent, forming the ketone .

Substitution Reactions

This compound reacts with hydrogen halides (HX) or phosphorus tribromide (PBr₃) to form alkyl halides via Sₙ2 or Sₙ1 pathways:

Reaction Kinetics:

| Reagent | Mechanism | Rate Constant (k, 25°C) | Major Product |

|---|---|---|---|

| HBr (48%) | Sₙ1 | 2-Bromohexane | |

| PBr₃ | Sₙ2 | 2-Bromohexane |

Intermediate : Protonated alcohol or dibromophosphite (-OPBr₂) .

Dehydration to Alkenes

Acid-catalyzed dehydration (H₂SO₄, 170°C) produces alkenes via E1 elimination, favoring the Zaitsev product:

Thermodynamic Data (NIST):

| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Major Product |

|---|---|---|---|

| This compound → 1-Hexene + H₂O | +33.8 | +118.4 | 1-Hexene (60%) |

| This compound → 2-Hexene + H₂O | +28.9 | +112.1 | 2-Hexene (40%) |

Mechanism : Protonation → carbocation formation (C2) → β-hydrogen elimination .

Esterification

This compound reacts with carboxylic acids (e.g., acetic acid) under acid catalysis to form esters:

Equilibrium Constants:

| Acid Catalyst | Temperature (°C) | Ester Yield (%) | |

|---|---|---|---|

| H₂SO₄ | 110 | 2.5 | 75 |

Application : Used in synthetic perfumes and flavoring agents .

Combustion

Complete combustion yields CO₂ and H₂O:

Thermochemical Data:

| Property | Value | Reference |

|---|---|---|

| Heat of Combustion (ΔH°c) | ||

| Flash Point | 46°C |

Metabolic Reactions

In biological systems, this compound is metabolized to hexane-2,5-dione , a neurotoxic diketone:

Toxicity Profile:

| Parameter | Value | Reference |

|---|---|---|

| Oral LD₅₀ (rats) | 4590 mg/kg | |

| NOAEL (reproductive) | 100 mg/kg/day |

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing 2-hexanol, and how are reaction conditions optimized?

- Methodological Answer : this compound can be synthesized via catalytic oxidation of n-hexane or dehydration of cyclohexanol derivatives. For example, TS-1 titanium silicalite catalysts enable selective oxidation of hexane to this compound under biphasic conditions, with kinetic modeling (e.g., linear graph theory) used to optimize reaction rates and hydrogen peroxide utilization . Dehydration of cyclohexanol derivatives (e.g., using acid catalysts) requires monitoring temperature gradients and product purity via gas chromatography (GC) to avoid side reactions .

Q. How can this compound be quantified in biological matrices like blood, and what are the key validation parameters?

- Methodological Answer : Gas chromatography with head-space analysis (GC-HS) is a validated method for detecting this compound in blood. Calibration curves are constructed using spiked standards, with precision (relative standard deviation: 4.4%) and recovery rates (77–88%) critical for validation. The limit of detection is 0.5 mg/L, requiring strict control of HS equilibration time and column temperature .

Q. What thermodynamic properties are essential for predicting this compound’s behavior in hydration/dehydration reactions?

- Methodological Answer : Enthalpy changes (ΔrH°) for hydration/dehydration are critical. For instance, the hydration of 1-hexene to this compound has ΔrH° = -34.5 ± 0.3 kJ/mol (liquid phase), while dehydration reverses this process with ΔrH° = 33.8 ± 0.3 kJ/mol. These values guide solvent selection (e.g., aqueous vs. nonpolar) and temperature controls to favor product formation .

Advanced Research Questions

Q. How do metabolic pathways involving this compound contribute to its neurotoxicity, and what are the key metabolites?

- Methodological Answer : this compound is metabolized via cytochrome P450 enzymes to 2-hexanone and further to 2,5-hexanedione, a neurotoxic metabolite. In vitro assays using liver microsomes and co-exposure studies (e.g., with methyl ethyl ketone) are used to identify metabolic intermediates. Urinary 2,5-hexanedione quantification via GC-MS is a biomarker for exposure assessment .

Q. What experimental strategies resolve this compound enantiomers, and what challenges arise in chiral separation?

- Methodological Answer : Chiral chromatography using columns with β-cyclodextrin stationary phases can separate (R)- and (S)-2-hexanol. Challenges include low enantiomeric excess (e.g., 98% purity requires multiple crystallization steps) and ensuring solvent compatibility. Polarimetry and NMR with chiral shift reagents validate enantiomeric ratios .

Q. How can discrepancies in thermochemical data for this compound reactions be reconciled during experimental design?

- Methodological Answer : Discrepancies in ΔrH° values (e.g., hydration vs. oxidation) may arise from solvent effects or measurement techniques (e.g., calorimetry vs. computational models). Researchers should cross-reference data from multiple sources (e.g., NIST databases and peer-reviewed kinetic studies ) and validate assumptions via pilot experiments.

Q. What role does this compound play as a biomarker in metabolic disorders, and how is this validated?

- Methodological Answer : this compound is detected in saliva and blood as a potential biomarker for celiac disease. Validation involves cohort studies comparing patients and controls using GC-HS, with statistical analysis (e.g., ROC curves) to establish sensitivity/specificity. Confounding factors (e.g., dietary sources like safflower) must be controlled .

Q. Data Contradiction and Analysis

Q. How do catalytic mechanisms differ between TS-1 and Cu-PMO catalysts in this compound synthesis?

- Analysis : TS-1 catalysts favor selective oxidation via radical intermediates, while Cu-PMO catalysts promote hydrogenation of furanic compounds (e.g., HMF to this compound). Conflicting product distributions (e.g., DMF vs. DMTHF dominance) highlight the need for operando spectroscopy (e.g., IR or XAS) to elucidate active sites and reaction pathways .

Propriétés

IUPAC Name |

hexan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-3-4-5-6(2)7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVRIHYSUZMSGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893088 | |

| Record name | 2-Hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 2-Hexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

136 °C | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

41 °C | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: poor | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.8 | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.5 | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.49 [mmHg] | |

| Record name | 2-Hexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

626-93-7, 26549-24-6, 37769-60-1, 52019-78-0, 54972-97-3, 69203-06-1 | |

| Record name | (±)-2-Hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexanol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026549246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sec-Hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037769601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexanol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052019780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanol, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054972973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanol, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069203061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hexanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hexanol, (R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CDT0V6T4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.